molecular formula C13H15NO B2607417 N-(2-Furylmethyl)-1-phenyl-1-ethanamine CAS No. 161119-98-8

N-(2-Furylmethyl)-1-phenyl-1-ethanamine

Cat. No.: B2607417
CAS No.: 161119-98-8
M. Wt: 201.269
InChI Key: GWRYGVPRPBVFRS-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-1-phenyl-1-ethanamine is a secondary amine characterized by a phenyl group, an ethyl chain, and a 2-furylmethyl substituent. The compound belongs to a broader class of substituted phenethylamines, which are often explored for their biological activity and synthetic utility .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-11(12-6-3-2-4-7-12)14-10-13-8-5-9-15-13/h2-9,11,14H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRYGVPRPBVFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-1-phenyl-1-ethanamine typically involves the reaction of 2-furylmethylamine with phenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the reduction process. The reaction conditions often include a temperature range of 25-30°C and a pressure of 1-2 atm.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-1-phenyl-1-ethanamine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-Furylmethyl)-1-phenyl-1-ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-1-phenyl-1-ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Substituent Features Molecular Formula Key Properties/Applications Reference
N-(3-Isobutoxybenzyl)-1-phenyl-1-ethanamine Isobutoxybenzyl group C19H25NO Larger molecular size; potential irritant
N-(2-Chlorobenzyl)-1-phenyl-1-ethanamine Chlorobenzyl group (electron-withdrawing) C15H17Cl2N Increased lipophilicity; hydrochloride salt
N-(4-Methylbenzyl)-1-phenyl-1-ethanamine Methylbenzyl group (electron-donating) C10H20ClN Enhanced solubility in polar solvents
1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine Thienylmethyl substituent (sulfur heterocycle) C11H13NOS Greater aromaticity vs. furan derivatives
(R)-1-phenyl-N-((R)-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine Trifluoromethyl group (strong electron-withdrawing) C16H22N2O2 High stability; pharmaceutical intermediate
Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF3) increase the acidity of the amine nitrogen, influencing reactivity and binding interactions. Conversely, electron-donating groups (e.g., -CH3) enhance basicity and solubility in polar media .

Biological Activity

N-(2-Furylmethyl)-1-phenyl-1-ethanamine, also known as furylmethylphenylethylamine, is a compound that has garnered attention for its potential biological activities. Its structure features a furan ring, which is known for its reactivity and biological significance, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15NO
  • Molecular Weight : 201.27 g/mol
  • CAS Number : 161119-98-8
PropertyValue
Molecular FormulaC13H15NO
Molecular Weight201.27 g/mol
CAS Number161119-98-8

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

The antimicrobial effects are believed to arise from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This disruption leads to increased permeability and ultimately cell death.

Anticancer Properties

This compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit the proliferation of cancer cells through several mechanisms:

  • Induction of Apoptosis : The compound appears to trigger programmed cell death in certain cancer cell lines.
  • Inhibition of Metastasis : It may reduce the ability of cancer cells to migrate and invade surrounding tissues.
  • Cell Cycle Arrest : Some studies indicate that it can halt the progression of the cell cycle in cancerous cells.

Case Studies

A notable study explored the effects of this compound on A431 skin squamous carcinoma cells. The findings revealed that treatment with this compound led to a significant reduction in cell viability and migration capabilities, highlighting its potential as an anticancer agent .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessMechanism
AntimicrobialEffective against bacteriaDisruption of cell membranes
AnticancerInhibits proliferationInduction of apoptosis, cell cycle arrest

Synthesis and Characterization

This compound can be synthesized through various organic reactions involving furan derivatives and phenyl ethanamines. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.

Toxicological Studies

While the biological activities are promising, it is crucial to assess the safety profile of this compound. Preliminary toxicological assessments indicate that while it exhibits biological activity, further studies are needed to evaluate its long-term effects and potential toxicity .

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